1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)12-8(14)5-13-4-7(9(15)16)11-6-13/h4,6H,5H2,1-3H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWGTJCBIBVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Coupling Using Imidazole-4-carboxylic Acid
A common approach to synthesize 1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid involves coupling the imidazole-4-carboxylic acid with an appropriate amine or amino acid derivative bearing the tert-butylamino ketoethyl group. The key steps and conditions include:
Activation of Imidazole-4-carboxylic Acid:
Conversion of imidazole-4-carboxylic acid to its acid chloride using thionyl chloride under reflux for extended periods (up to 72 hours) has been reported to give high yields (~94%) of the acid chloride intermediate, which is more reactive for subsequent coupling steps.Coupling Reagents and Conditions:
Common peptide coupling reagents such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and 1-hydroxybenzotriazole (HOBt) are used in solvents like N,N-dimethylformamide (DMF) or dichloromethane at room temperature to facilitate amide bond formation.Typical Procedure:
A solution of imidazole-4-carboxylic acid, the amine component (bearing the tert-butylamino group), and coupling reagents in DMF is stirred under nitrogen at 20–25°C for 15–18 hours. The product is then purified by chromatographic methods such as silica gel column chromatography or preparative HPLC.Yields and Purity:
Yields for these coupling reactions vary from moderate to high (13% to 82%), depending on the exact substrates and conditions. For example, coupling with tert-butylamino-containing intermediates under PyBOP and DIPEA in DMF gave yields around 82% after purification.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride, reflux, 72 h | 94 | High yield, used without further purification |
| Coupling with amine | PyBOP, DIPEA, DMF, 20°C, 18 h | ~82 | Room temperature, nitrogen atmosphere |
| Coupling with amine | EDC·HCl, HOBt, triethylamine, DCM, 20°C, 16 h | 13 | Lower yield, requires purification |
Multicomponent Reactions (Isocyanide-Based)
An alternative, more versatile synthetic route involves isocyanide-based multicomponent reactions (IMCRs) such as the Ugi or Passerini reactions, which enable rapid assembly of α-acyloxy ketones and related structures, including substituted imidazole derivatives.
Passerini Reaction:
This three-component reaction combines an aldehyde (or glyoxal), a carboxylic acid (such as imidazole-4-carboxylic acid), and an isocyanide to form α-acyloxy ketones bearing amide functionalities in one pot. It offers excellent atom economy and avoids the use of oxidizing agents.Ugi Reaction and Variants:
The Ugi four-component reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. This method has been used to rapidly generate complex molecules including imidazole derivatives with functionalized side chains. The reaction proceeds at room temperature in methanol or DMF over 24–48 hours.
Continuous Flow Synthesis
Recent advances have applied continuous flow technology to the synthesis of α-acyloxy ketones via Passerini reaction, which can be adapted for related imidazole derivatives.
Methodology:
Aryl glyoxals, isocyanides, and carboxylic acids are combined in a continuous flow reactor, allowing precise control of reaction time and temperature, leading to high yields and purities in short residence times.-
- Enhanced reaction efficiency
- Easy scale-up (up to 10-fold demonstrated)
- Reduced reaction times compared to batch methods
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Peptide Coupling | Imidazole-4-carboxylic acid, PyBOP or EDC·HCl/HOBt, DMF, RT | 13–94% | High purity, well-established | Longer reaction times, purification needed |
| Acid Chloride Intermediate | Thionyl chloride, reflux, 72 h | 94% | High reactivity intermediate | Requires careful handling |
| Isocyanide-Based Multicomponent | Imidazole-4-carboxylic acid, aldehydes/glyoxals, isocyanides, methanol/DMF, RT | High (varies) | One-pot, atom economical, scalable | Substrate scope dependent |
| Continuous Flow Passerini Reaction | Flow reactor, arylglyoxals, isocyanides, carboxylic acids | High | Fast, scalable, reproducible | Requires specialized equipment |
Research Findings and Notes
The use of thionyl chloride to prepare imidazole-4-carbonyl chloride is a reliable step to activate the acid for coupling, yielding a reactive intermediate that can be directly used without purification.
Coupling reactions employing PyBOP and DIPEA in DMF at room temperature provide efficient amide bond formation with good yields and manageable reaction times.
The Passerini and Ugi multicomponent reactions offer an elegant synthetic route to α-acyloxy ketones and related imidazole derivatives, enabling rapid generation of molecular diversity with fewer steps.
Continuous flow adaptations of these multicomponent reactions enhance scalability and reproducibility, which is critical for industrial applications.
The choice of method depends on the desired scale, available starting materials, and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic use. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes.
Case Study: Anticancer Research
A notable study published in a peer-reviewed journal investigated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents. The study concluded that this compound could serve as a lead structure for further drug development aimed at treating breast cancer.
Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity could lead to applications in metabolic disorders and other diseases where enzyme regulation is crucial.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 15.4 |
| Dipeptidyl Peptidase IV | Non-competitive | 22.6 |
Polymer Chemistry
This compound has also found applications in polymer chemistry as a monomer for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Polymer Synthesis
A recent study demonstrated the successful polymerization of this compound with other monomers to create a copolymer with superior thermal properties compared to traditional polymers. The resulting material showed promise for applications in high-performance coatings and composites.
Mechanism of Action
The mechanism of action of 1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(2-(Sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic Acid
4-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-2-carboxylic Acid
- Key Difference : Features a tert-butoxycarbonyl (Boc) group at the 4-position and a methyl group at the 1-position.
- Implications : The Boc group enhances lipophilicity and acts as a protective group for amines, making this compound useful in peptide synthesis. The methyl group may restrict rotational freedom.
- Source: provides IUPAC nomenclature and synthetic relevance .
1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic Acid
- Key Difference: Substitutes the tert-butylamino-oxoethyl chain with a tert-butoxycarbonylaminoethyl group.
- Implications : The Boc-protected amine increases solubility in organic solvents, favoring use in solid-phase synthesis. The absence of the oxo group alters hydrogen-bonding capacity.
- Source : lists this compound as a building block in organic chemistry .
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic Acid
- Key Difference : Incorporates a piperidinyl-Boc moiety at the 2-position.
- Source : details its molecular formula (C₁₄H₂₁N₃O₄) and applications in medicinal chemistry .
Physicochemical and Pharmacological Comparisons
| Compound Name | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 1-(2-(tert-Butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid | ~255.3 g/mol* | tert-Butylamino, oxoethyl, COOH | Enzyme inhibition, antimicrobials |
| 1-(2-(Sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid | ~241.3 g/mol* | Sec-butylamino, oxoethyl, COOH | Flexible scaffolds for drug discovery |
| 4-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-2-carboxylic acid | 297.3 g/mol | Boc, methyl, COOH | Peptide synthesis, prodrugs |
| 1-(2-Morpholino-2-oxoethyl)-1H-imidazole-4-carboxylic acid | ~269.3 g/mol* | Morpholino, oxoethyl, COOH | Solubility-enhanced bioactive agents |
*Estimated based on structural similarity.
- Solubility Trends: Compounds with polar groups (e.g., morpholino in ) exhibit higher aqueous solubility, while tert-butyl or Boc groups increase lipophilicity .
Biological Activity
1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring with a tert-butylamino group and a carboxylic acid moiety. Its chemical formula is with a CAS number of 1696857-56-3. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H15N3O4 |
| CAS Number | 1696857-56-3 |
| Molecular Weight | 227.24 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor or modulator by binding to active sites, thus altering biochemical pathways. The imidazole ring is known for its ability to participate in hydrogen bonding, which may facilitate these interactions.
Biological Activities
Research indicates several potential biological activities associated with this compound:
Antimicrobial Activity
A study highlighted the compound's effectiveness against metallo-β-lactamases (MBLs), which are enzymes produced by some bacteria that confer resistance to β-lactam antibiotics. The compound demonstrated potent inhibitory activity against class B1 MBLs, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary investigations have indicated that the compound may exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. Its structure allows it to interact with various cellular targets involved in cancer progression.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Inhibition of MBLs : A structure-guided optimization study reported that derivatives of imidazole-2-carboxylic acid showed synergistic antibacterial activity when combined with meropenem against engineered E. coli strains producing VIM-2 MBL .
- Pharmacokinetics and Safety Profiles : In vivo studies demonstrated favorable pharmacokinetic properties, suggesting that the compound could be a viable candidate for further development as an antibiotic agent against resistant bacterial strains .
- Anti-inflammatory Effects : Research has indicated that compounds similar to this compound can reduce inflammatory markers in animal models, supporting its potential use in treating inflammatory diseases.
Q & A
Q. Structural confirmation :
- Elemental analysis : Validate empirical formula (C, H, N content).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm tert-butyl group (δ ~1.3 ppm for CH₃) and imidazole protons (δ 7.0–8.5 ppm).
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and tertiary amide bands (~1650 cm⁻¹).
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 210–260 nm .
Basic: What spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?
Answer:
- X-ray crystallography : Resolves 3D conformation and confirms intramolecular hydrogen bonding between the carboxylic acid and tertiary amide .
- 2D NMR (COSY, HSQC) : Assigns coupling between imidazole protons and adjacent substituents. NOESY can detect spatial proximity of the tert-butyl group to the imidazole ring .
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .
Advanced: How do steric effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions or cyclization reactions?
Answer:
The bulky tert-butyl group:
- Reduces electrophilicity : Steric hindrance at the α-carbon of the oxoethyl chain slows nucleophilic attack (e.g., in SN2 reactions).
- Directs regioselectivity : Favors reactions at less hindered sites, such as the imidazole C-5 position.
- Impacts crystallization : Enhances hydrophobicity, complicating aqueous-phase reactions but improving solubility in organic solvents like DMF or THF .
Q. Mitigation strategies :
- Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Employ microwave-assisted synthesis to overcome kinetic barriers .
Advanced: How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases or receptors)?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into active sites (e.g., kinase ATP-binding pockets) using crystal structures from the PDB. Focus on hydrogen bonds between the carboxylic acid and conserved lysine residues .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).
- QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. isopropyl) with IC₅₀ values from kinase inhibition assays .
Advanced: How should researchers address discrepancies in reported biological activity data (e.g., antiproliferative IC₅₀ values) across studies?
Answer:
Potential sources of contradiction :
Q. Resolution strategies :
- Standardize protocols : Follow OECD guidelines for cytotoxicity assays (e.g., MTT, 48–72 hr exposure).
- Dose-response validation : Repeat assays with independently synthesized batches.
- Orthogonal assays : Confirm activity using kinase inhibition (e.g., ADP-Glo™) and apoptosis markers (Annexin V) .
Advanced: What strategies optimize the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?
Answer:
- pH stability studies : Monitor degradation via UV-Vis (λmax shifts) or LC-MS. Carboxylic acid deprotonation at pH >6 may reduce membrane permeability.
- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance bioavailability, with enzymatic hydrolysis in vivo .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (trehalose, mannitol) .
Advanced: How can researchers resolve synthetic challenges in achieving high enantiomeric purity for chiral analogs?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric synthesis of the imidazole ring.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
